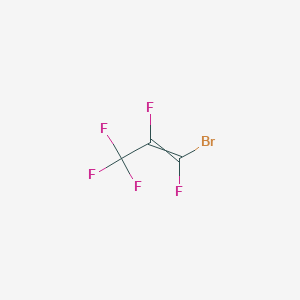

1-Bromopentafluoropropene

Vue d'ensemble

Description

1-Bromopentafluoropropene is a brominated and fluorinated organic compound that is of interest in various chemical syntheses and reactions. While the provided papers do not directly discuss 1-Bromopentafluoropropene, they do provide insights into the behavior of similar bromo- and fluoro-alkenes, which can be used to infer some aspects of 1-Bromopentafluoropropene's chemistry.

Synthesis Analysis

The synthesis of brominated compounds with multiple fluorine atoms can be complex due to the reactivity of these halogens. For example, a stable 1-bromoalumole was synthesized through the reaction of a dilithio derivative with AlBr3, indicating the potential for halogenated compounds to be used in the synthesis of organometallic structures . Similarly, the use of 2-bromo-3,3,3-trifluoropropene (BTP) in photocatalytic reactions suggests that bromofluorinated compounds can participate in radical cyclization processes, which could be relevant for the synthesis of 1-Bromopentafluoropropene derivatives .

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds can be quite unique due to the presence of heavy halogens. The dimeric structure of the 1-bromoalumole in its crystalline state provides an example of how halogenation can influence the molecular architecture of a compound. This could suggest that 1-Bromopentafluoropropene may also exhibit interesting structural characteristics, potentially forming dimers or other complex structures.

Chemical Reactions Analysis

The reactivity of bromofluorinated compounds is highlighted in several studies. For instance, the reaction of bromobis(pentafluorophenyl)thallium(III) with main group elements to yield various pentafluorophenyl derivatives demonstrates the versatility of such compounds in forming new bonds. The photocatalytic reaction involving BTP further illustrates the potential for 1-Bromopentafluoropropene to engage in radical-based chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofluorinated compounds can be quite diverse. The use of 3-bromo-1,1,1-trifluoroacetone as a building block for the synthesis of various trifluoromethylated compounds suggests that similar bromofluorinated compounds like 1-Bromopentafluoropropene could have significant utility in synthetic chemistry. Additionally, the epoxidation of bromofluorinated butenes and their subsequent isomerization into carbonyl compounds indicates that 1-Bromopentafluoropropene may also undergo interesting reactions leading to a variety of functionalized products.

Applications De Recherche Scientifique

Oxygen Extraction from Oxides and Silicates

1-Bromopentafluoropropene, as part of bromine pentafluoride, is used in extracting oxygen from oxides and silicates for isotopic analysis. This method is highly efficient, yielding 100 ± 2 percent of the theoretical amount of oxygen from various rocks and minerals. It offers advantages over traditional reduction techniques with carbon due to its consistently better oxygen yields, reducing systematic errors in isotopic composition. Moreover, bromine pentafluoride is preferred over fluorine for its ease of handling, purification, and its ability to react with minerals that do not fully react with fluorine (Clayton & Mayeda, 1963).

Rapid Polymerization in Vinylpentafluorocyclopropane Synthesis

Vinylpentafluorocyclopropane, which can be prepared from 1,1,2-trifluoro-4-bromobutene, shows extraordinary rapid polymerization to produce highly crystalline Z-fluoropolyolefin. This process is critical for creating materials with unique properties, especially for cross-linking and grafting purposes. Its rapid polymerization, coupled with high stereoselectivity and regioselectivity, is key for practical applications in materials science (Yang, 2003).

Synthesis of Perylenebis(dicarboximides)

1-Bromopentafluoropropene derivatives are used in synthesizing 1,7-bis(perfluorophenyl)substituted perylenebis(dicarboximides). These compounds exhibit notable photophysical and electrochemical properties, making them potential candidates for use in organic photovoltaics (OPV) and organic field-effect transistors (OFET). The synthesis process involves a Cu-mediated Ullmann coupling, highlighting the compound's utility in advanced organic electronics (Schnitzler, Li, & Müllen, 2009).

Improved Synthesis Techniques

1-Bromopentafluoropropene and its derivatives are prepared in high yields through specific reactions, such as those involving hexafluoropropene and phenylmagnesium bromides. These synthesis methods result in mixtures of Z and E isomers, important for various chemical applications. The process emphasizes the compound's versatility and adaptability in chemical synthesis (Dmowski, 1981).

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-1,2,3,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5/c4-2(6)1(5)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSBXPNZJPZBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396447 | |

| Record name | 1-Bromopentafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,2,3,3,3-pentafluoroprop-1-ene | |

CAS RN |

53692-47-0 | |

| Record name | 1-Bromopentafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

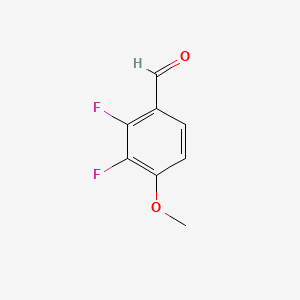

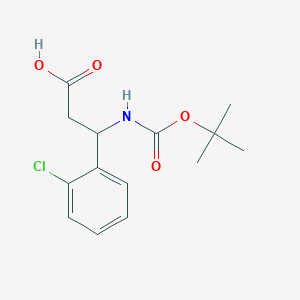

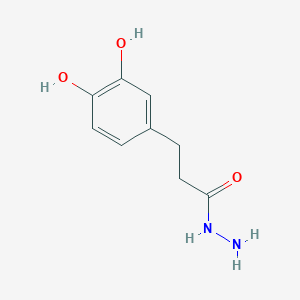

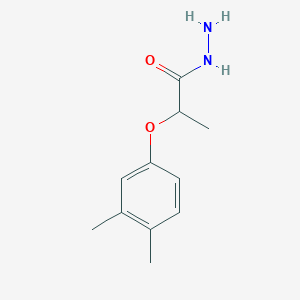

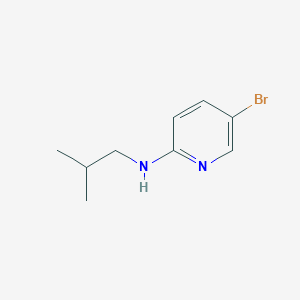

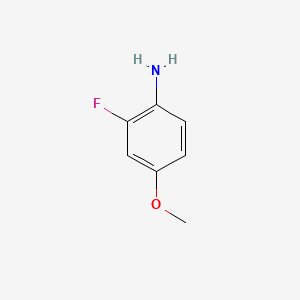

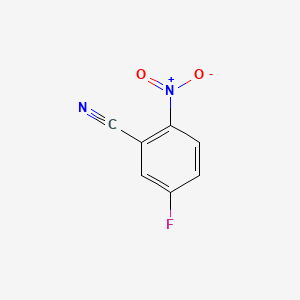

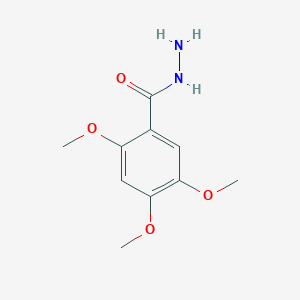

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)